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molecular formula C6H10N2O B067639 2-(1h-Imidazol-1-yl)propan-1-ol CAS No. 191725-72-1

2-(1h-Imidazol-1-yl)propan-1-ol

Cat. No. B067639
M. Wt: 126.16 g/mol
InChI Key: ZEMKCDHZMTZUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05206253

Procedure details

The 5-(imidazol-1-yl)-4-methyl-3-oxa-pentanoic acid-hydrochloride used as the starting material was prepared in the following manner: reaction of the sodium salt of the imidazole with propene oxide yields the 2-(imidazol-1-yl)-1-propanol (b.p.0.1 : 147°-150° C.) from which the 5-(imidazol-1-yl)-4-methyl-3-oxa-pentanoic acid-ethyl ester (oil) is obtained by reaction with ethyl bromoacetate in dimethyl formamide in the presence of sodium hydride which is then saponified with 3N hydrochloric acid to form the desired acid.
Name
5-(imidazol-1-yl)-4-methyl-3-oxa-pentanoic acid-hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([CH2:7][CH:8]([CH3:14])[O:9][CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:5][N:4]=[CH:3]1.[Na].O[C:17](P(O)(=O)O)(P(O)(=O)O)COC(C)CN1C=CN=C1.[CH2:36]1O[CH:37]1C>>[N:2]1([CH:7]([CH3:17])[CH2:8][OH:9])[CH:6]=[CH:5][N:4]=[CH:3]1.[CH2:36]([O:12][C:11](=[O:13])[CH2:10][O:9][CH:8]([CH3:14])[CH2:7][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1)[CH3:37] |f:0.1,^1:14|

Inputs

Step One
Name
5-(imidazol-1-yl)-4-methyl-3-oxa-pentanoic acid-hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1(C=NC=C1)CC(OCC(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(COC(CN1C=NC=C1)C)(P(O)(=O)O)P(O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in the following manner

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C(CO)C
Name
Type
product
Smiles
C(C)OC(COC(CN1C=NC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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